3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction. The yield and purity of the product would also be discussed.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity. It would include information on what types of reactions the compound undergoes, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying the compound’s chemical properties, such as its acidity or basicity.Scientific Research Applications
Synthesis and Structural Analysis : The compound was synthesized and analyzed for its molecular structure, which includes a 1,2,4-triazole ring and two benzene rings. These molecules are linked by intermolecular hydrogen bonds and pi-pi stacking interactions (Yilmaz et al., 2005).
Reactive Properties and Biological Evaluation : A study focused on the synthesis, spectroscopic characterization, reactivity study, and evaluation of antioxidant and α-glucosidase inhibitory activities of compounds related to 3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one (Pillai et al., 2019).
In Vitro Antioxidant Activity : Research into new derivatives of this compound showed potential in vitro antioxidant activities, including free radical scavenging and metal chelating activity (Yüksek et al., 2015).
Antimicrobial Activities : Some derivatives of this compound have been synthesized and tested for antimicrobial activities, showing good or moderate activities against certain microorganisms (Bektaş et al., 2007).
Quantum Chemical Calculations and Antioxidant Activity : The compound was studied for its synthesis, spectroscopic investigations, and antioxidant activity, along with quantum chemical computations to understand its molecular structure and properties (Gökce et al., 2014).
Antispermatogenic Agents : Derivatives of this compound were studied for their effects on testicular weight and inhibition of spermatogenesis, showing potent antispermatogenic activity (Corsi & Palazzo, 1976).
Spectroscopic and Quantum Chemical Calculations : The compound was analyzed for its molecular and electronic properties, including spectroscopic analysis and quantum chemical calculations (Medetalibeyoğlu et al., 2018).
Hartree–Fock Calculations : A study on the molecular structure, vibrational frequencies, and infrared intensities of a molecule similar to 3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one was conducted using HF and DFT methods (Taşal et al., 2009).
Safety And Hazards
This would involve studying the compound’s toxicity and any risks associated with its use. It would include information on the compound’s health hazards, environmental hazards, and physical hazards.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications of the compound, or suggestions for further studies to better understand the compound’s properties or reactivity.
I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-11-6-8-12(9-7-11)10-16-13-4-2-3-5-14(13)18-15(16)17/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEIHCNUVWZMOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322217 | |
Record name | 3-[(4-methylphenyl)methyl]-1,3-benzoxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809290 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one | |
CAS RN |
609335-15-1 | |
Record name | 3-[(4-methylphenyl)methyl]-1,3-benzoxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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